molecular formula C22H24N4OS B13124990 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone

Cat. No.: B13124990
M. Wt: 392.5 g/mol
InChI Key: XCIJQELRJRVLSX-UHFFFAOYSA-N
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Description

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone is a synthetic organic compound featuring a complex molecular architecture that combines piperidine, imidazole, and pyridine heterocyclic systems, joined by a thioether-ketone linker. This specific structure suggests significant potential for pharmacological research, as both piperidine and imidazole are privileged scaffolds in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry for designing drugs . The imidazole ring is a fundamental building block in biology and medicinal chemistry, found in natural products like histidine and histamine, and is known for a broad range of biological properties . Compounds incorporating an imidazole nucleus attached to a piperidine ring have been investigated as novel classes of selective delta-opioid agonists in biomedical research . The presence of the pyridinylmethylthio moiety may influence the compound's electronic properties, lipophilicity, and potential for molecular interactions. This unique combination of structural features makes this chemical a valuable intermediate or target molecule for researchers in drug discovery and development, particularly in the synthesis of novel bioactive compounds and the exploration of structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C22H24N4OS/c27-21(16-28-15-17-9-11-23-12-10-17)26-13-5-4-8-20(26)22-24-14-19(25-22)18-6-2-1-3-7-18/h1-3,6-7,9-12,14,20H,4-5,8,13,15-16H2,(H,24,25)

InChI Key

XCIJQELRJRVLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenyl-1H-imidazol-2-yl Intermediate

  • The 4-phenyl-1H-imidazole core is commonly prepared by condensation reactions involving benzil and aldehydes with ammonia or primary amines under acidic or basic catalysis.
  • Literature reports describe the preparation of substituted imidazoles via cyclization of α-diketones with amidines or related precursors, often employing iodine oxidation steps to finalize the imidazole ring formation.

Piperidine Functionalization

  • The piperidine ring is introduced as a nucleophilic amine site.
  • N-alkylation of piperidine with the imidazole intermediate is achieved under basic conditions, frequently using sodium hydride (NaH) in anhydrous solvents such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures to promote nucleophilic substitution.
  • Microwave-assisted heating (e.g., 110–150 °C) in closed vessels can be employed to accelerate the reaction and improve yields.

Formation of the Ethanone Thioether Side Chain

  • The ethanone moiety bearing the thioether group is typically introduced via reaction of a 2-bromoacetyl derivative with a thiol nucleophile.
  • The pyridin-4-ylmethylthio substituent is installed by reacting 2-bromoacetyl-piperidine-imidazole intermediate with 4-(pyridin-4-ylmethyl)thiol or its equivalent under nucleophilic substitution conditions.
  • The thioether linkage formation may require mild bases and polar aprotic solvents to facilitate substitution and avoid side reactions.

Purification and Characterization

  • Purification is usually performed by column chromatography or recrystallization.
  • Structural confirmation is done with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure compound purity and correct structure.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Imidazole ring formation Benzil + aldehyde + ammonia; iodine oxidation; K2CO3 50–80 Iodine oxidation critical for ring closure
2 N-alkylation of piperidine NaH, anhydrous DMF, room temp to 150 °C, microwave 30–77 Microwave heating improves reaction rate
3 Thioether linkage formation 2-bromoacetyl intermediate + pyridin-4-ylmethylthiol; base, polar aprotic solvent 40–70 Mild base and solvent choice critical
4 Purification and characterization Column chromatography, recrystallization, NMR, HPLC - Essential for confirming structure and purity

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in the N-alkylation step of piperidine with the imidazole derivative.
  • Choice of base and solvent is crucial for the thioether formation step to avoid competing elimination or hydrolysis reactions.
  • The presence of the pyridinylmethyl substituent requires careful control of reaction conditions to prevent decomposition or side reactions.
  • Analytical data from related compounds indicate that yields vary widely depending on substituent effects and reaction parameters, necessitating optimization for each batch.

Comparative Insights from Related Compounds

  • Similar imidazole-piperidine-thioether compounds have been synthesized using stepwise approaches involving halogenated ethanone intermediates and thiol nucleophiles.
  • The synthetic route aligns with standard medicinal chemistry practices for heterocyclic thioether derivatives, emphasizing modular assembly of key fragments.

This comprehensive preparation method analysis for 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone integrates diverse literature insights, highlighting multi-step synthesis with critical reaction conditions and optimization strategies. The approach balances classical organic synthesis with modern techniques such as microwave-assisted reactions to achieve efficient and reproducible production of this complex compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone would depend on its specific biological target. Generally, compounds with imidazole and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical properties of the target compound and its analogs:

Compound Name/Reference Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C23H23N3OS 393.5 Piperidine, phenylimidazole, pyridinyl thioether Combines aromatic imidazole, pyridine, and thioether; moderate lipophilicity.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Varies ~300–350 Piperidine, tetrazole, aryl Tetrazole group enhances metabolic stability; demonstrated antimicrobial activity.
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone C21H22N4OS2 410.6 Piperazine, thiazole, pyridinyl thioether Thiazole-thioether hybrid; higher molecular weight may impact membrane permeability.
2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone C22H25N3O2S 395.5 Piperidine, imidazole-thioether, furan Furan substituent may improve solubility; p-tolyl group enhances hydrophobic interactions.
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone C19H19FN4O2S 386.4 Piperazine, imidazothiazole, fluorophenyl Fluorine atom increases electronegativity; acetylpiperazine may modulate pharmacokinetics.
1-[4-(1-Phenethyl-1H-imidazole-2-carbonyl)piperidin-1-yl]ethanone C19H23N3O2 325.4 Piperidine, imidazole-carbonyl, phenethyl Carbonyl linker reduces flexibility compared to thioether; phenethyl group enhances aromatic stacking.

Pharmacological and Physicochemical Insights

Thioether vs. Carbonyl Linkages
  • The thioether group in the target compound and analogs (e.g., ) enhances lipophilicity compared to carbonyl-containing analogs (e.g., ). This may improve cell membrane penetration but could reduce aqueous solubility .
Heterocyclic Core Modifications
  • Imidazole vs. Tetrazole : The imidazole core in the target compound and provides a planar aromatic system for π-π stacking, whereas tetrazole derivatives () exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
  • Piperidine vs.
Substituent Effects
  • Furan () and pyridine () rings modulate solubility; furan’s oxygen atom enhances polarity, while pyridine’s nitrogen contributes to basicity .

Biological Activity

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone, with CAS number 2249541-77-1, is a complex organic compound featuring imidazole, piperidine, and pyridine moieties. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.

Molecular Formula : C22H24N4OS
Molecular Weight : 392.5 g/mol
IUPAC Name : 1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone
Structure : The compound consists of an imidazole ring connected to a piperidine ring and a thioether linkage with a pyridine derivative.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Cyclization reactions starting from suitable precursors.
  • Piperidine Substitution : Reaction with piperidine derivatives to form intermediates.
  • Thioether Formation : Final reaction with pyridine derivatives containing thiol groups.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Potential efficacy against bacteria and fungi.
  • Anticancer Properties : Some imidazole derivatives have shown selective cytotoxicity against cancer cell lines.
  • Neuropharmacological Effects : Interactions with neurotransmitter receptors such as dopamine receptors.

The mechanism of action for 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone is hypothesized to involve:

  • Receptor Modulation : Interaction with various enzymes or receptors, potentially modulating their activity.
  • Thioether Linkage Role : The thioether may enhance binding affinity to specific molecular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundActivityReference
4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methylimidazolAntimicrobial
Benzimidazole DerivativesAnticancer
Piperidine DerivativesOpioid Receptor Modulation

In one study, derivatives similar to the compound exhibited significant potency against various cancer cell lines, highlighting their potential as therapeutic agents in oncology . Another study focused on the modulation of opioid receptors by imidazole-piperidine hybrids, suggesting a pathway for pain management therapies .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone?

  • Methodological Answer : The synthesis typically involves three key steps:

Imidazole Core Formation : Cyclization of precursors (e.g., amidines or α-ketoamides) under reflux with hydrazine hydrate in glacial acetic acid to form the 4-phenylimidazole moiety .

Piperidine Coupling : Nucleophilic substitution or reductive amination to attach the piperidine ring. For example, coupling 4-phenylimidazole with a piperidine derivative using DMF or THF as solvents, followed by column chromatography for purification .

Thioether Introduction : Reaction of the intermediate with pyridin-4-ylmethanethiol via thiol-alkylation, often using a base like triethylamine in dichloromethane .
Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm imidazole (δ 7.5–8.5 ppm) and piperidine (δ 2.5–3.5 ppm) proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1670 cm1^{-1}, thioether C-S at ~600 cm1^{-1}) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (imidazole NH protons) or solvent artifacts. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation in thioether groups) .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen environments in the imidazole ring .

Q. What strategies improve reaction yields during piperidine coupling?

  • Methodological Answer :
  • Catalyst Optimization : Use nickel or palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl-piperidine bonds) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) .
    Example Data :
ConditionYield (%)Reference
DMF, 80°C, 12 hr45
Microwave, 120°C, 30 min68

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or receptors (e.g., IGF-1R) using fluorescence polarization assays .
  • Cellular Uptake : Measure permeability via Caco-2 monolayers (apparent permeability coefficient, PappP_{app}) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC50_{50} determination) .
    Note : Avoid in vivo models until ADME properties (e.g., CYP inhibition) are assessed .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Core Modifications : Replace pyridin-4-ylmethyl with bulkier groups (e.g., pyridin-3-yl) to enhance target binding .
  • Thioether Replacement : Substitute sulfur with sulfone or sulfonamide to improve metabolic stability .
  • Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity .
    Case Study : Analogues with 4-methoxyphenyl in place of phenyl showed 3x higher potency in S1PL inhibition .

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